N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide
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Overview
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide: is a chemical compound belonging to the class of 1,3,4-thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide typically involves the reaction of 2-amino-5-tert-butyl-1,3,4-thiadiazole with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Various nucleophiles like amines or thiols; often in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide is used as a building block in the synthesis of more complex molecules
Biology: The compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine: Research has indicated that 1,3,4-thiadiazole derivatives, including this compound, possess anti-inflammatory and anticancer properties. These compounds are being investigated for their potential use in treating inflammatory diseases and cancer .
Industry: In the industrial sector, this compound is used in the development of corrosion inhibitors and as a component in the formulation of specialty chemicals .
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in microorganisms, leading to their death. In anti-inflammatory and anticancer applications, the compound may interfere with signaling pathways that regulate cell proliferation and inflammation .
Comparison with Similar Compounds
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-difluorobenzamide
Comparison: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct pharmacological properties and chemical reactivity, making it a valuable molecule for specific applications .
Properties
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-9(2,3)7-11-12-8(15-7)10-6(13)5-14-4/h5H2,1-4H3,(H,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUFLGJPNCRZSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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